Product packaging for 1-(4-Bromobutyl)pyrrolidine hydrobromide(Cat. No.:CAS No. 187339-70-4)

1-(4-Bromobutyl)pyrrolidine hydrobromide

Cat. No.: B1469835
CAS No.: 187339-70-4
M. Wt: 287.04 g/mol
InChI Key: SVGGSQFUZZWIQI-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)pyrrolidine hydrobromide is a brominated alkylamine derivative featuring a pyrrolidine ring (a five-membered saturated heterocycle) attached to a four-carbon brominated alkyl chain, with a hydrobromic acid counterion. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of heterocyclic derivatives. For instance, it has been employed in the synthesis of indole-pyrrolidine-dione hybrids, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are intermediates in medicinal chemistry research . The compound’s bromobutyl chain facilitates nucleophilic substitution reactions, enabling the functionalization of thiol or amine groups in target molecules.

Notably, this compound has been listed as a discontinued product by suppliers like CymitQuimica, indicating its niche applications and specialized use in fine chemical synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Br2N B1469835 1-(4-Bromobutyl)pyrrolidine hydrobromide CAS No. 187339-70-4

Properties

IUPAC Name

1-(4-bromobutyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGGSQFUZZWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187339-70-4
Record name 1-(4-bromobutyl)pyrrolidine hydrobromide
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Biological Activity

The compound is a hydrobromide salt, which enhances its solubility in polar solvents. The molecular weight is approximately 287.04 g/mol. The synthesis typically involves the reaction of pyrrolidine with 4-bromobutyl bromide, leading to the formation of the hydrobromide salt.

Biological Activity Overview

While specific studies on 1-(4-Bromobutyl)pyrrolidine hydrobromide are scarce, related pyrrolidine derivatives exhibit a range of biological activities. Pyrrolidine compounds have been documented for their roles in various therapeutic areas, including:

  • Antimicrobial Activity : Certain pyrrolidine derivatives demonstrate antibacterial and antifungal properties, as shown in studies that evaluated their efficacy against various pathogens .
  • Antitumor Effects : Research indicates that some pyrrolidine-based compounds possess anticancer properties, potentially acting through mechanisms involving apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Properties : Some derivatives have been reported to inhibit inflammatory pathways, showcasing their potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(3-Bromopropyl)pyrrolidine187339-69-3C₈H₁₇Br₂NShorter alkyl chain; different reactivity
1-(2-Bromoethyl)pyrrolidine123456-78-9C₆H₁₃Br₂NEthylene chain; potential for different applications
1-(4-Chlorobutyl)pyrrolidine987654-32-1C₈H₁₇Cl₂NChlorine instead of bromine; varied biological activity

These compounds illustrate how variations in halogen substitution and alkyl chain length can influence biological activity and reactivity.

The exact mechanism of action for this compound remains largely uncharacterized due to limited research. However, related pyrrolidine derivatives often interact with key biological targets such as enzymes and receptors. For example, some studies indicate that pyrrolidine compounds may act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission .

Case Studies and Research Findings

Recent literature highlights the diverse biological activities associated with pyrrolidine derivatives:

  • Antimicrobial Studies : A study evaluated various pyrrolidine derivatives against Gram-negative bacteria, reporting significant antibacterial activity in some compounds compared to standard antibiotics .
  • Anticancer Research : Pyrrolidine-based compounds have shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives containing specific functional groups were found to induce apoptosis in cancer cell lines .
  • Inflammation Inhibition : Certain pyrrolidine derivatives exhibited anti-inflammatory effects by reducing nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromobutyl)pyrrolidine hydrobromide features a pyrrolidine ring substituted with a bromobutyl group. This unique structure imparts specific reactivity and interaction capabilities with biological targets and synthetic pathways. The molecular weight of this compound is approximately 287.04 g/mol.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Research : Preliminary studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties by inhibiting specific cancer cell growth. Structural modifications at the para position of related compounds have shown improved binding affinities to cancer targets, suggesting that this compound could be a candidate for further drug development against various cancers .
  • Anti-inflammatory Properties : Research suggests that this compound may modulate enzyme activity involved in inflammatory pathways. Its ability to influence signaling pathways could lead to potential treatments for inflammatory diseases.

Biological Research

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes. Related compounds have demonstrated significant potency against specific PTPs, indicating that this compound may also possess similar inhibitory effects.
  • Biochemical Pathway Exploration : Its structure allows researchers to investigate interactions with biological macromolecules, potentially serving as a probe in studying enzyme-substrate interactions and signaling pathways critical for cellular function.

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique functional groups enable:

  • Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new reaction mechanisms and pathways .
  • Development of Specialty Chemicals : It can be employed in the production of specialty chemicals and materials, contributing to advancements in polymer science and material development .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study Focus Findings
Anticancer ActivityModifications at the para position enhance binding affinities to cancer-related targets, indicating therapeutic potential.
Inhibition of EnzymesDemonstrated effective inhibition of PTPs with IC50 values lower than 20 nM, showcasing high potency against specific targets.
Anti-inflammatory EffectsInvestigated for its potential to modulate inflammatory pathways, suggesting therapeutic applications in treating inflammation .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

  • 1-(3-Bromopropyl)-pyrrolidine Hydrobromide: This analogue differs by having a shorter three-carbon brominated alkyl chain. However, direct reactivity data are unavailable in the provided evidence .
  • 4-Bromo-N,N,N-triethylbutan-1-aminium: A quaternary ammonium salt with a bromobutyl chain. In peptide derivatization studies, it exhibited a higher lower limit of quantification (LLOQ = 583 pM) compared to 1-(4-bromobutyl)-4-methylpyridin-1-ium (LLOQ = 5 pM), suggesting lower sensitivity .

Heterocyclic Brominated Alkylating Agents

  • 1-(4-Bromobutyl)-4-methylpyridin-1-ium : This pyridinium-based compound demonstrated superior sensitivity (LLOQ = 5 pM) in peptide alkylation compared to pyrrolidine and imidazolium analogues. The pyridinium ring’s electron-withdrawing nature likely enhances the leaving group ability of bromide, accelerating alkylation .
  • 3-(4-Bromobutyl)-1-butyl-1H-imidazol-3-ium : An imidazolium derivative with moderate alkylation efficiency (LLOQ = 95 pM). The imidazolium ring’s planar structure may hinder steric interactions, but its lower sensitivity compared to the pyridinium analogue suggests electronic factors dominate reactivity .

Aromatic Brominated Pyrrolidine Derivatives

  • 1-((4-Bromophenyl)sulfonyl)pyrrolidine : This compound substitutes the bromobutyl chain with a bromophenylsulfonyl group. The sulfonyl moiety is strongly electron-withdrawing, reducing the nucleophilicity of the pyrrolidine nitrogen. This contrasts with 1-(4-bromobutyl)pyrrolidine hydrobromide, where the alkyl chain acts as an electrophilic site .
  • 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide : A chiral pyrrolidine derivative with a bromobenzoyl group. Synthesized as a racemic mixture, its stereochemistry complicates biological activity comparisons. Unlike the hydrobromide salt, this compound’s amide linkage limits its utility as an alkylating agent .

Key Research Findings and Data Tables

Table 1: Comparison of Brominated Alkylating Agents in Peptide Derivatization

Compound Core Structure LLOQ (pM) Key Feature(s)
1-(4-Bromobutyl)pyrrolidine HBr Pyrrolidine + Br N/A Discontinued; used in heterocycle synthesis
4-Bromo-N,N,N-triethylbutan-1-aminium Quaternary ammonium 583 High electrophilicity, low sensitivity
3-(4-Bromobutyl)-1-butyl-1H-imidazol-3-ium Imidazolium 95 Moderate reactivity
1-(4-Bromobutyl)-4-methylpyridin-1-ium Pyridinium 5 Highest sensitivity

Table 2: Structural and Functional Differences Among Pyrrolidine Derivatives

Compound Substituent Reactivity Profile Application
1-(4-Bromobutyl)pyrrolidine HBr Bromobutyl chain Alkylation of thiols/amines Synthesis of indole-pyrrolidine-diones
1-(3-Bromopropyl)-pyrrolidine HBr Bromopropyl chain Likely lower steric accessibility Limited data
1-((4-Bromophenyl)sulfonyl)pyrrolidine Bromophenylsulfonyl Electron-withdrawing; non-alkylating Potential sulfonamide drug intermediate

Critical Analysis and Limitations

  • The discontinuation of this compound suggests challenges in scalability or commercial demand, though its synthetic utility remains evident .
  • Direct reactivity comparisons with analogues like 1-(3-bromopropyl)-pyrrolidine HBr are hindered by a lack of quantitative data.
  • The superior LLOQ of pyridinium derivatives highlights the importance of heterocycle electronics in alkylation efficiency, a factor that may guide future design of pyrrolidine-based agents.

Preparation Methods

Direct Alkylation of Pyrrolidine with 1,4-Dibromobutane

  • Reaction Scheme : Pyrrolidine is reacted with 1,4-dibromobutane in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF).
  • Mechanism : The nucleophilic nitrogen of pyrrolidine attacks one bromine-substituted carbon of 1,4-dibromobutane, displacing bromide ion and forming the N-(4-bromobutyl)pyrrolidine intermediate.
  • Reaction Conditions :
    • Base: Potassium carbonate or similar mild base to neutralize hydrobromic acid formed.
    • Temperature: Elevated temperatures (typically reflux conditions, ~80–100°C) to promote reaction kinetics.
    • Time: Several hours (4–24 h) depending on scale and solvent.
  • Isolation : The hydrobromide salt is isolated by addition of hydrobromic acid or by precipitation/crystallization from suitable solvents.

This method is analogous to the synthesis of related compounds such as 1-(3-bromopropyl)pyrrolidine hydrobromide, where 1,3-dibromopropane is used instead of 1,4-dibromobutane, demonstrating the feasibility of the approach for 4-bromobutyl derivatives.

Multi-Step Synthesis via N-Alkylation of Pyrrolidine Derivatives

  • In more complex synthetic schemes, the bromobutyl substituent can be introduced via N-alkylation of pyrrolidine derivatives with 1,4-dibromobutane or related brominated intermediates.
  • This approach is often used when additional functional groups or structural complexity are desired on the pyrrolidine ring or its substituents.
  • Purification is achieved by recrystallization or chromatographic methods to ensure high purity.

Reaction Optimization and Purification

Parameter Typical Conditions Notes
Solvent Acetonitrile, DMF Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate, sodium bicarbonate Neutralizes HBr, prevents side reactions
Temperature 80–100°C Promotes reaction rate
Reaction Time 4–24 hours Depends on scale and reagent purity
Purification Methods Recrystallization, column chromatography Silica gel chromatography with chloroform/methanol gradient recommended
Yield Typically 70–90% Optimized by controlling stoichiometry and temperature

Analytical and Structural Confirmation

Post-synthesis, the compound’s identity and purity are confirmed by:

These methods ensure the structural integrity and suitability for further applications.

Research Findings and Applications

  • The bromobutyl substituent enhances the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
  • Derivatives of this compound have been investigated for pharmacological properties, including receptor modulation and as precursors in drug discovery.
  • The hydrobromide salt form improves stability and handling safety in laboratory conditions.

Summary Table: Preparation Methods of this compound

Step Description Conditions/Notes
Starting Materials Pyrrolidine, 1,4-dibromobutane Commercially available
Solvent Acetonitrile, DMF Polar aprotic solvents preferred
Base Potassium carbonate Neutralizes HBr formed
Reaction Temperature 80–100°C Reflux conditions
Reaction Time 4–24 hours Dependent on scale and purity
Isolation Addition of hydrobromic acid or crystallization Yields hydrobromide salt
Purification Recrystallization or silica gel chromatography Removes impurities
Characterization NMR, FT-IR, MS, HPLC Confirms structure and purity
Yield 70–90% Optimized by reaction conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromobutyl)pyrrolidine hydrobromide, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine with 1,4-dibromobutane under controlled conditions. Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of pyrrolidine.
  • Stoichiometry : A 1:1 molar ratio of pyrrolidine to 1,4-dibromobutane minimizes di-alkylation by-products.
  • Temperature : Reactions at 60–80°C optimize reaction kinetics while avoiding decomposition.
  • Workup : Hydrobromic acid is used to precipitate the hydrobromide salt, followed by recrystallization from ethanol/ether mixtures for purification .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 1.8–2.5 ppm) and bromobutyl chain (δ 3.4–3.6 ppm for Br-CH₂).
  • FT-IR : Confirm N-H stretching (2500–2700 cm⁻¹ for hydrobromide salt) and C-Br absorption (600–700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 224 (C₈H₁₅BrN⁺) and isotopic pattern due to bromine.
  • Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal decomposition or photolytic degradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which may hydrolyze the bromide moiety.
  • Incompatibilities : Separate from strong bases or oxidizers to prevent unintended reactions .

Advanced Research Questions

Q. How does the length of the bromoalkyl chain in pyrrolidine derivatives affect their reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Chain Length vs. Reactivity : Bromobutyl derivatives exhibit slower SN2 reactivity compared to bromopropyl analogs due to increased steric hindrance.
  • Case Study : In synthesizing acridine derivatives, bromobutyl-pyrrolidine requires higher temperatures (80°C vs. 60°C for bromopropyl) to achieve comparable yields, as observed in N-(4-Bromobutyl)phthalimide reactions .
  • Theoretical Basis : DFT calculations show longer alkyl chains reduce electrophilicity at the brominated carbon, lowering reaction rates.

Q. What strategies can be employed to resolve contradictory data in reaction yields when using this compound as an intermediate?

  • Methodological Answer :

  • By-Product Analysis : Use HPLC-MS to identify side products (e.g., di-alkylated pyrrolidine or elimination products).
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to optimize quenching times.
  • Solvent Screening : Compare yields in DMF (favors SN2) vs. THF (mixed SN1/SN2) to identify mechanistic outliers.
  • Literature Cross-Validation : Compare results with structurally similar compounds like N-(4-Bromobutyl)phthalimide, where yields are sensitive to stoichiometry and solvent polarity .

Q. What experimental approaches are suitable for studying the kinetic versus thermodynamic control in reactions involving this compound?

  • Methodological Answer :

  • Temperature-Dependent Studies : Conduct reactions at 25°C (kinetic control) vs. 100°C (thermodynamic control) to isolate dominant pathways.
  • Trapping Experiments : Introduce scavengers (e.g., NaN₃) to intercept intermediates and identify competing mechanisms.
  • Computational Modeling : Use Gaussian or ORCA software to calculate activation energies for SN2 vs. elimination pathways.
  • Case Example : In calixarene ligand synthesis, bromobutyl-pyrrolidine derivatives favor thermodynamic products under prolonged reflux, whereas kinetic products dominate in shorter reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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